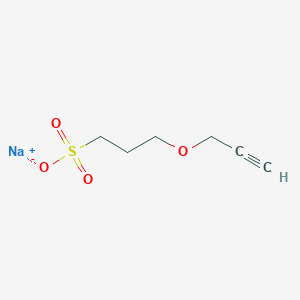

Sodium 3-(propargyloxy)propyl sulfonate

Description

Contextualizing Alkyne-Sulfonate Architectures in Advanced Chemical Synthesis

In the field of organic chemistry, molecules that possess multiple, distinct functional groups are invaluable tools for constructing complex molecular architectures. Alkyne-sulfonate compounds, which incorporate both a carbon-carbon triple bond (alkyne) and a sulfonate group (-SO3-), represent a significant class of such molecules. mdpi.comacs.org Alkynes are unsaturated hydrocarbons that serve as rigid structural motifs and are highly reactive in a variety of transformations, including cycloadditions, hydrogenations, and metal-catalyzed coupling reactions. wikipedia.org Their linear geometry provides a predictable framework in molecular design.

The sulfonate group, the conjugate base of a strong sulfonic acid, is recognized for its excellent leaving group ability in substitution and elimination reactions, comparable to halides. youtube.com This property is due to the high stability of the sulfonate anion, which is resonance-stabilized across its three oxygen atoms. youtube.com Furthermore, the sulfonate moiety imparts high polarity and aqueous solubility to organic molecules. ontosight.aibeilstein-journals.org The combination of an alkyne's reactivity with a sulfonate's stability and solubilizing properties creates a powerful bifunctional platform for advanced chemical synthesis, enabling the creation of novel polymers, specialized surfactants, and intermediates for pharmaceuticals and other fine chemicals.

The Synergistic Significance of Propargyl and Sulfonate Moieties in Multifunctional Compounds

The specific combination of a propargyl group (HC≡C-CH2-) and a sulfonate group within the same molecule, as seen in Sodium 3-(propargyloxy)propyl sulfonate, results in a synergistic interplay of properties. The propargyl group is a highly versatile functional handle. nih.govwikipedia.org Its terminal alkyne is particularly notable for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." creative-biolabs.com This reaction allows for the efficient and specific covalent linking of the propargyl-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. This capability is fundamental in fields like drug discovery, bioconjugation, and materials science for assembling complex structures. creative-biolabs.commdpi.com

Simultaneously, the sulfonate group confers distinct advantages. Its primary role is to enhance the hydrophilicity of the molecule, making it soluble in aqueous media. beilstein-journals.orgcreative-biolabs.com This is a crucial feature for applications in biological systems or in environmentally friendly aqueous reaction conditions. The sulfonate group can also participate in creating extended hydrogen bonding networks, a property that is leveraged in the design of proton-conducting materials. beilstein-journals.org Therefore, the synergy is clear: the propargyl group provides a specific, highly reactive site for covalent modification, while the sulfonate group provides the necessary aqueous solubility and physical properties, allowing the molecule to be used in a wider range of applications than either moiety could achieve alone.

Overview of this compound as a Versatile Synthetic Intermediate and Material Precursor

This compound, also known by the synonym Propargyl (3-sulfopropyl) ether sodium salt, embodies the functional advantages of alkyne-sulfonate architecture. chemicalbook.com Its structure consists of a three-carbon propyl chain linked to a propargyl group via an ether linkage and terminated with a sodium sulfonate group. This configuration makes it an ideal synthetic intermediate and a precursor for advanced materials.

As a synthetic intermediate, it serves as a building block to introduce the propargyl functionality into larger molecules or onto surfaces. For instance, its water-soluble nature allows it to be used in aqueous media to modify biopolymers or synthetic polymers that are also water-soluble. By reacting its terminal alkyne, researchers can attach this hydrophilic "tag" to other substrates, thereby modifying their surface properties, for example, to increase wettability or to provide a reactive handle for further functionalization.

In materials science, this compound is a valuable precursor for creating functional polymers and surfaces. It can be incorporated into polymer chains either as a monomer or as a post-polymerization modification agent. The resulting materials would possess pendant alkyne groups available for subsequent "click" reactions, allowing for the straightforward attachment of other molecules, such as fluorescent dyes, bioactive peptides, or cross-linking agents. By analogy with similar sulfonate-containing molecules like Sodium Allyl Sulfonate, it holds potential for use as an additive in electroplating baths, where the sulfonate group can influence deposition properties and the propargyl group can affect the characteristics of the resulting metallic coating. google.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 30290-53-0 |

| Molecular Formula | C6H9NaO4S |

| Molecular Weight | 202.2 g/mol |

| Synonyms | POPS, Sodium 3-(prop-2-ynyloxy)propane-1-sulfonate, Propargyl (3-sulfopropyl) ether sodium salt |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-prop-2-ynoxypropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S.Na/c1-2-4-10-5-3-6-11(7,8)9;/h1H,3-6H2,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCPIMRYPXHJIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30290-53-0 | |

| Record name | Sodium 3-(2-propyn-1-yloxy)-1-propanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivations of Sodium 3 Propargyloxy Propyl Sulfonate

Established Reaction Pathways for the Preparation of Sodium 3-(propargyloxy)propyl sulfonate

The primary and most well-established method for the synthesis of this compound involves the alkylation of propargyl alcohol with 1,3-propanesultone. This reaction is a classic example of a Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comkhanacademy.org

Alkylation of Propargyl Alcohol with 1,3-Propanesultone: Mechanism and Conditions

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com The first step involves the deprotonation of the hydroxyl group of propargyl alcohol by a base to form a highly nucleophilic propargyl alkoxide. This alkoxide then attacks the electrophilic carbon atom of the 1,3-propanesultone ring, leading to the cleavage of the C-O bond in the sultone and the formation of the desired ether linkage. The reaction culminates in the formation of the sodium sulfonate salt.

The general reaction can be depicted as follows:

Step 1: Deprotonation of Propargyl Alcohol

Step 2: Nucleophilic Attack on 1,3-Propanesultone

Step 3: Salt Formation

Typical reaction conditions involve the use of a strong base, such as sodium hydroxide, in a suitable solvent. The reaction temperature and solvent choice can significantly influence the reaction rate and yield. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation, thereby enhancing the nucleophilicity of the alkoxide ion. numberanalytics.com

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Typical Value/Condition | Rationale |

| Base | Sodium Hydroxide (NaOH) | Strong base to effectively deprotonate the alcohol. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent to enhance nucleophilicity. |

| Temperature | 50-100 °C | Increased temperature enhances reaction rate. ontosight.ai |

| Reactant Ratio | Equimolar or slight excess of propargyl alcohol | To ensure complete reaction of the sultone. |

Role of Base Catalysis in Reaction Efficiency and Selectivity

The choice and concentration of the base are critical for both the efficiency and selectivity of the synthesis. A strong base is necessary to generate a sufficient concentration of the propargyl alkoxide, which is a much stronger nucleophile than the parent alcohol. masterorganicchemistry.com This increased nucleophilicity accelerates the desired SN2 reaction.

The selectivity of the reaction is also influenced by the solvent. In protic solvents, the alkoxide can be solvated through hydrogen bonding, which reduces its nucleophilicity and can lead to a decrease in the reaction rate and selectivity. rsc.org Aprotic polar solvents are generally favored to avoid this issue. numberanalytics.com

Exploration of Alternative and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, the development of alternative and sustainable synthetic routes for this compound is an area of conceptual interest.

Green Chemistry Principles in Sulfonate Synthesis (Conceptual)

The principles of green chemistry can be applied to the synthesis of this compound in several ways: acs.orgjetir.org

Atom Economy: The Williamson ether synthesis, in principle, has good atom economy as most of the atoms from the reactants are incorporated into the final product. Minimizing side reactions through careful control of reaction conditions further improves this. acs.org

Use of Safer Solvents: Traditional polar aprotic solvents like DMF and DMSO have toxicity concerns. The exploration of greener alternatives, such as deep eutectic solvents (DESs), could offer a more sustainable reaction medium. uniba.itnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low toxicity, and can be derived from renewable resources. nih.gov

Catalysis: While the base is technically a reagent, the use of phase-transfer catalysts (PTCs) could allow the reaction to proceed efficiently with a catalytic amount of base, potentially reducing waste. A PTC would facilitate the transfer of the alkoxide from an aqueous or solid phase to an organic phase containing the sultone.

Energy Efficiency: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in Williamson ether syntheses. sacredheart.educhegg.com This method offers a more energy-efficient alternative to conventional heating. sacredheart.edu

Optimization of Reaction Parameters for Scalable Production

For the industrial-scale production of this compound, the optimization of reaction parameters is crucial to maximize yield, minimize costs, and ensure safety. Key parameters to consider include:

Temperature and Pressure: Increasing the reaction temperature generally increases the reaction rate. ontosight.ai However, excessively high temperatures can lead to decomposition of the reactants or products. The use of a closed system may lead to an increase in pressure, which could also influence the reaction rate.

Reactant Concentration: Higher concentrations of reactants can lead to faster reaction rates, but may also increase the likelihood of side reactions and pose challenges for heat management on a large scale.

Mixing: Efficient mixing is essential to ensure homogeneity and promote contact between the reactants, especially in a multiphase system.

Purification: The development of an efficient and scalable purification method is critical. This could involve crystallization, precipitation, or extraction to isolate the final product of high purity.

Table 2: Considerations for Scalable Production

| Parameter | Optimization Goal | Potential Challenges |

| Temperature | Maximize rate without decomposition | Exothermic reaction, heat dissipation |

| Solvent | High yield, ease of recovery, low toxicity | Cost, environmental impact |

| Base Addition | Controlled rate to minimize side reactions | Localized high concentrations |

| Agitation | Ensure homogeneity | Power consumption, shear effects |

Post-Synthetic Modifications and Functional Group Interconversions

The presence of both a terminal alkyne and a sulfonate group in this compound makes it a versatile platform for a variety of post-synthetic modifications.

The terminal alkyne of the propargyl group is particularly amenable to "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. This provides a powerful tool for conjugating this compound to a wide range of other molecules, including polymers, biomolecules, and surfaces. acs.org

The sulfonate group, being the conjugate base of a strong acid, is generally stable and less reactive. youtube.com However, it can undergo certain functional group interconversions. For instance, alkyl sulfonates can act as alkylating agents themselves under certain conditions, although this is less common for sulfonate salts. youtube.com More relevant would be modifications of the alkyl chain or potential transformations of the sulfonate group into other sulfur-containing functionalities, though these would likely require harsh reaction conditions.

The primary utility of the sulfonate group in post-synthetic modification lies in its ability to impart hydrophilicity and anionic character to the molecule, which is a key property for applications in areas such as surfactants, ion-exchange resins, and as a component in water-soluble materials.

Derivatization Strategies for the Alkyne Moiety (e.g., Hydration, Hydroboration)

The terminal alkyne of this compound is a key site for chemical modification. Two common and effective strategies for derivatizing this moiety are hydration and hydroboration, which introduce new functional groups and expand the synthetic utility of the parent molecule.

Hydration:

The hydration of the propargyl ether component involves the addition of water across the carbon-carbon triple bond, typically catalyzed by a metal complex. This reaction converts the alkyne into a ketone. For instance, gold(I) complexes have been shown to be effective catalysts for the hydration of propargyl esters, a class of compounds structurally related to this compound. researchgate.net Similarly, a chemoenzymatic cascade reaction has been developed for propargyl ethers, utilizing a gold catalyst to promote hydration to form a phenoxyacetone (B1677642) intermediate. thieme-connect.com Another approach involves a CO2-promoted hydration of propargylic alcohols using a silver acetate (B1210297) (AgOAc) catalyst in an ionic liquid, which proceeds through an α-alkylidene cyclic carbonate intermediate before hydrolysis to the α-hydroxy ketone. acs.org

These methodologies suggest that the hydration of this compound would likely yield sodium 3-((2-oxopropyl)oxy)propane-1-sulfonate. The choice of catalyst and reaction conditions would be crucial to ensure high yield and selectivity.

Hydroboration:

Hydroboration is another powerful tool for the functionalization of alkynes. The reaction of an alkyne with a borane (B79455) reagent, followed by oxidation, results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde or ketone depending on the alkyne's substitution. The hydroboration of propargyl bromide with dialkylboranes has been shown to proceed regioselectively. acs.org Furthermore, ruthenium-catalyzed trans-hydroboration of propargyl alcohol derivatives with pinacolborane provides a method to produce alkenyl boronates, which are versatile synthetic intermediates. researchgate.netnih.gov This reaction exhibits good to excellent levels of regio- and stereoselectivity. nih.gov

Applying this to this compound, hydroboration-oxidation would be expected to produce sodium 3-((3-hydroxyprop-1-en-1-yl)oxy)propane-1-sulfonate or related aldehyde/ketone structures depending on the specific borane reagent and workup conditions used. The stereospecificity of hydroboration, which typically proceeds via a syn addition, would lead to specific stereoisomers of the resulting product. libretexts.org

Table 1: Comparison of Hydration and Hydroboration of the Alkyne Moiety

| Feature | Hydration | Hydroboration-Oxidation |

|---|---|---|

| Reagents | Water, Metal Catalyst (e.g., Au(I), Ag(I)) researchgate.netthieme-connect.comacs.org | Borane (e.g., BH3, dialkylborane, pinacolborane), Oxidizing Agent (e.g., H2O2, NaOH) acs.orgresearchgate.net |

| Product | Ketone | Aldehyde or Ketone (Anti-Markovnikov) |

| Key Intermediates | Metal-alkyne complex, vinyl metal species | Trialkylborane, Alkenyl boronate acs.orgnih.gov |

| Stereochemistry | Not typically stereospecific | Syn-addition libretexts.org |

Manipulation of the Sulfonate Group for Ion Exchange or Complexation

The sulfonate group in this compound is a versatile functional group that can participate in ion exchange processes and act as a ligand in coordination complexes.

Ion Exchange:

Complexation:

The sulfonate group, while often considered a poor ligand, can coordinate with metal ions. researchgate.net The oxygen atoms of the sulfonate group can act as donor atoms, binding to one or more metal centers. researchgate.net The coordination chemistry of metal sulfonates has been studied, revealing that the sulfonate anion can adopt various coordination modes, including monodentate (η¹) and bidentate (η²), or it can exist as an uncoordinated counteranion. globethesis.com The formation of stable metal complexes often depends on the presence of other ligands and the specific metal ion. For example, uranyl ion complexes have been synthesized with sulfonate-containing ligands. rsc.org The ability of the sulfonate group to form complexes can be exploited in the design of novel coordination polymers and metal-organic frameworks. researchgate.net

Table 2: Properties and Applications of the Sulfonate Group

| Property | Description | Potential Application |

|---|---|---|

| Ion Exchange | The sodium cation is readily exchangeable with other cations. wikipedia.org | Development of cation exchange resins for water treatment or metal recovery. diva-portal.org |

| Complexation | The oxygen atoms of the sulfonate can act as ligands for metal ions, forming coordination complexes. researchgate.netrsc.org | Synthesis of coordination polymers and metal-organic frameworks. researchgate.net |

| Solubility | The ionic nature of the sulfonate group generally imparts water solubility to the molecule. wikipedia.org | Use as a water-soluble building block in aqueous-phase synthesis. |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Sodium 3-(propargyloxy)propyl sulfonate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm its molecular structure.

Proton (¹H) NMR and Carbon (¹³C) NMR Analysis of Propargyl and Sulfonate Environments

The ¹H NMR spectrum of this compound provides distinct signals for each set of non-equivalent protons. The propargyl group is characterized by the terminal alkyne proton (H-1) and the methylene (B1212753) protons adjacent to the triple bond (H-3). The propyl chain displays three sets of methylene protons (H-4, H-5, H-6), each with a unique chemical shift influenced by the adjacent ether and sulfonate groups.

The ¹³C NMR spectrum complements the proton data, showing a distinct resonance for each of the six carbon atoms in the molecule. The chemical shifts of the acetylenic carbons (C-1, C-2) are highly characteristic. The carbons of the propyl chain (C-4, C-5, C-6) are shifted downfield due to the electron-withdrawing effects of the neighboring oxygen and sulfonate groups, with the carbon directly attached to the sulfonate group (C-6) showing the largest shift in this fragment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1 (≡CH) | ~2.5 | Triplet (t) | ~75 |

| 2 (-C≡) | - | - | ~80 |

| 3 (-O-CH₂-C≡) | ~4.2 | Doublet (d) | ~58 |

| 4 (-O-CH₂-CH₂-) | ~3.6 | Triplet (t) | ~68 |

| 5 (-CH₂-CH₂-CH₂-) | ~2.0 | Quintet (quin) | ~25 |

| 6 (-CH₂-SO₃⁻) | ~2.9 | Triplet (t) | ~49 |

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Confirmation

To unequivocally establish the bonding network, two-dimensional (2D) NMR experiments are utilized. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the following correlations would be expected:

A cross-peak between the terminal alkyne proton (H-1) and the methylene protons at the C-3 position, confirming the propargyl fragment.

Strong correlations between the adjacent methylene protons of the propyl chain: H-4 with H-5, and H-5 with H-6. docbrown.info This confirms the integrity of the propyl backbone.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for linking different functional groups. columbia.edu Key expected HMBC correlations include:

Correlation from the methylene protons at C-3 to the acetylenic carbons C-1 and C-2.

Correlation from the methylene protons at C-4 to the C-3 carbon of the propargyl group, confirming the ether linkage.

Correlations from the protons at C-5 and C-6 to their neighboring carbons, further solidifying the structure of the propyl sulfonate moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. crimsonpublishers.com

Characteristic Absorptions of Alkyne and Sulfonate Stretchings

The IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups. The terminal alkyne gives rise to two highly characteristic bands: the C≡C stretching vibration and the ≡C-H stretching vibration. The sulfonate group is identified by its strong symmetric and asymmetric S=O stretching vibrations. blogspot.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne (≡C-H) | Stretching | ~3300 | Sharp, Strong |

| Alkyne (-C≡C-) | Stretching | ~2120 | Weak to Medium, Sharp |

| Alkyl (C-H) | Stretching | 2850-3000 | Medium to Strong |

| Ether (C-O-C) | Stretching | ~1100 | Strong |

| Sulfonate (S=O) | Asymmetric Stretching | ~1200 | Strong |

| Sulfonate (S=O) | Symmetric Stretching | ~1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Profiling

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and investigating its fragmentation patterns, which can provide additional structural information and help in identifying impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.gov For this compound, HRMS is used to verify the exact mass of the corresponding anion ([C₆H₉O₄S]⁻). This precise measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. nih.gov The loss of sulfur dioxide (SO₂) is a common fragmentation pathway for sulfonate compounds under mass spectrometry conditions. acs.orgresearchgate.net

Table 3: Molecular Weight and Exact Mass Data

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| Anion | [C₆H₉O₄S]⁻ | 177.0227 |

| Sodium Salt | C₆H₉NaO₄S | 199.0119 |

Chromatographic Separations for Purity Determination and Reaction Monitoring

Chromatographic techniques are indispensable for the quality control of this compound, providing robust methods for assessing purity and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for these tasks due to their high resolution, sensitivity, and adaptability to ionic and polar compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is extensively utilized for both quantitative purity assessment and for monitoring the consumption of reactants and the formation of products during synthesis. Given the ionic nature of the sulfonate group and the lack of a strong chromophore in the molecule's core structure, specific HPLC modes and detection methods are required for effective analysis.

Purity Determination by HPLC:

For purity analysis, reversed-phase HPLC is a common approach. Due to the high polarity of the sulfonate, an ion-pairing agent is often added to the mobile phase to enhance retention on a non-polar stationary phase (such as a C18 column). This technique, known as ion-pair chromatography, allows for the separation of the target compound from non-ionic impurities and starting materials.

A typical HPLC method for the purity determination of this compound might involve the following conditions:

| Parameter | Condition |

| Chromatographic Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Methanol |

| Mobile Phase B | Ammonium Acetate (B1210297) Solution |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 30°C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This interactive data table outlines a potential set of HPLC conditions for the analysis of this compound.

Reaction Monitoring:

HPLC is also a powerful tool for real-time or at-line monitoring of the synthesis of this compound. By taking aliquots from the reaction mixture at various time points and analyzing them by HPLC, chemists can track the depletion of starting materials (e.g., propargyl alcohol and 1,3-propanesultone) and the emergence of the final product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize the formation of byproducts. The progress of the reaction can be quantified by comparing the peak areas of the reactants and the product.

Ion Chromatography for Anionic Impurity Profiling:

Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for the separation and quantification of ionic species. For this compound, IC is the preferred method for detecting and quantifying inorganic anionic impurities that may be present from the synthesis or purification processes, such as chloride, sulfate (B86663), and sulfite.

A representative Ion Chromatography method for analyzing such impurities would be:

| Parameter | Condition |

| Analytical Column | Anion-exchange column (e.g., Dionex IonPac™ AS12A) |

| Eluent | 2.7 mM Sodium Carbonate / 0.3 mM Sodium Bicarbonate |

| Detection | Suppressed Conductivity |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 25 µL |

| Column Temperature | 35°C |

This interactive data table presents typical conditions for an Ion Chromatography method used to detect anionic impurities.

The use of a conductivity detector with a suppressor provides high sensitivity for the anions of interest while minimizing the background conductivity of the eluent. This allows for the detection of trace levels of impurities that could affect the performance of the final product, particularly in applications like electroplating where ionic contaminants can have a significant impact. By employing both HPLC for the analysis of the main organic components and IC for inorganic anions, a comprehensive purity profile of this compound can be established.

Chemical Reactivity and Mechanistic Investigations of Sodium 3 Propargyloxy Propyl Sulfonate

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

The terminal alkyne functionality of Sodium 3-(propargyloxy)propyl sulfonate makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.orgacs.org This reaction is celebrated for its high efficiency, mild reaction conditions, and exceptional regioselectivity, leading exclusively to the formation of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov The CuAAC reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, with rate enhancements reported to be as high as 10⁷ to 10⁸. organic-chemistry.orgnih.gov This dramatic increase in reaction rate allows the transformation to proceed smoothly at room temperature. nih.gov

The mechanism of the CuAAC reaction is distinct from the concerted thermal Huisgen cycloaddition. nih.gov It is widely accepted to proceed through a stepwise pathway involving copper acetylide intermediates. acs.orgresearchgate.net The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne of this compound. organic-chemistry.orgresearchgate.net This step is facilitated by the coordination of the Cu(I) ion to the alkyne, which increases the acidity of the terminal proton. wikipedia.org

The copper acetylide then reacts with an azide (B81097) to form a six-membered copper metallacycle intermediate. organic-chemistry.org Subsequent ring contraction and protonolysis yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. wikipedia.orgorganic-chemistry.org Density Functional Theory (DFT) calculations have provided support for this stepwise mechanism over a concerted 1,3-dipolar cycloaddition pathway. organic-chemistry.org Some studies also suggest the involvement of a bimetallic mechanism where one copper atom coordinates to the alkyne and a second copper atom is attacked by the azide. researchgate.net

The success of the CuAAC reaction hinges on the careful optimization of several parameters, including the copper source, ligands, and solvent system.

Catalysts: The active catalyst is the copper(I) ion. organic-chemistry.org While Cu(I) salts like copper(I) iodide or bromide can be used directly, they are prone to oxidation to the inactive Cu(II) state. nih.govscispace.com A more common and practical approach involves the in situ generation of Cu(I) from a stable Cu(II) salt, such as copper(II) sulfate (B86663), using a reducing agent. organic-chemistry.orgnih.gov Sodium ascorbate (B8700270) is the most frequently employed reducing agent for this purpose. nih.govorganic-chemistry.org

Ligands: The presence of ligands can significantly accelerate the CuAAC reaction and stabilize the copper(I) catalyst against oxidation and disproportionation. nih.govscispace.com Nitrogen-based ligands are commonly used, with tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives being particularly effective. nih.gov These ligands not only enhance the reaction rate but also protect sensitive functional groups in biomolecules from damage by reactive oxygen species that can be generated under the reaction conditions. scispace.com

Solvents: The CuAAC reaction is remarkably versatile in its solvent tolerance, proceeding efficiently in a wide range of solvents, including water, alcohols, and mixtures thereof. organic-chemistry.orgnih.gov The use of aqueous or partially aqueous solvent systems is particularly advantageous for bioconjugation applications. scispace.com The reaction rate has been observed to be accelerated in water. organic-chemistry.org Co-solvents like DMSO, DMF, or NMP can be beneficial for dissolving less soluble reactants. scispace.com

| Copper Source | Reducing Agent | Ligand | Solvent | Relative Reaction Rate | Key Observation |

|---|---|---|---|---|---|

| CuSO₄ | Sodium Ascorbate | None | Water/t-BuOH | Moderate | Standard conditions, effective but can be slow. |

| CuSO₄ | Sodium Ascorbate | TBTA | Water/t-BuOH | High | Ligand accelerates the reaction and protects the catalyst. nih.gov |

| CuI | None | DIPEA | DMF | High | Direct use of Cu(I) salt, often used in organic synthesis. acs.org |

| Cu(OAc)₂ | Sodium Ascorbate | None | Water | Moderate to High | Effective system for aqueous media. researchgate.net |

| Metallic Copper | None | None | Water | Low to Moderate | Heterogeneous catalysis, simple workup but often slower. nih.gov |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in contrast to the thermal Huisgen cycloaddition which typically produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism.

The efficiency of triazole formation is generally very high, with reactions often proceeding to completion to give near-quantitative yields of the desired product. acs.orgnih.gov This high efficiency, coupled with the mild reaction conditions and tolerance of a wide variety of functional groups, makes the CuAAC a powerful tool for the synthesis of complex molecules and materials. The purification of the triazole products is often straightforward, sometimes requiring only simple filtration or extraction. organic-chemistry.org

Polymerization and Copolymerization Chemistries

The propargyl ether group in this compound also allows it to function as a monomer in various polymerization reactions. This enables the incorporation of its sulfonate functionality into polymer chains, imparting properties such as water solubility and ion-exchange capabilities.

Radical polymerization is a chain reaction process involving initiation, propagation, and termination steps. wikipedia.orgnih.gov In the context of propargyl ether monomers, a radical initiator generates a free radical which then adds to the triple bond of the propargyl group. This creates a new radical species that can, in turn, react with another monomer molecule, propagating the polymer chain. youtube.com

However, the radical polymerization of monomers containing propargyl groups can be complex. The reactivity of the alkyne group towards radical addition and the potential for side reactions, such as chain transfer, can influence the polymerization process and the structure of the resulting polymer. wikipedia.org Chain transfer to the polymer can lead to branching. youtube.com

To achieve better control over the polymerization process and produce polymers with well-defined architectures, molecular weights, and low dispersity, living/controlled polymerization techniques are employed. sigmaaldrich.comresearchgate.net These methods rely on a dynamic equilibrium between active propagating radicals and dormant species. scispace.comwarwick.ac.uk

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.govscispace.com The propagating radical adds to the CTA, forming an intermediate radical that can then fragment to release a new radical, effectively transferring the growing chain. nih.gov This process allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization method that utilizes a transition metal complex, typically copper-based, as a catalyst. researchgate.netwarwick.ac.uk The catalyst reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. researchgate.net This reversible activation maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for the controlled growth of polymer chains. researchgate.net ATRP has been successfully used for the polymerization of various monomers, including styrenes and (meth)acrylates, often in aqueous or mixed aqueous/organic media. researchgate.net

| Technique | Key Reagents | Control over Polymer Architecture | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Conventional Radical Polymerization | Radical Initiator | Poor | Simple, wide monomer scope. nih.gov | Broad molecular weight distribution, lack of control over end-groups. nih.gov |

| RAFT Polymerization | Radical Initiator, RAFT Agent (CTA) | Excellent | Tolerant to many functional groups, versatile for various monomers. scispace.com | Requires careful selection of RAFT agent for a given monomer. sigmaaldrich.com |

| ATRP | Initiator (alkyl halide), Transition Metal Catalyst, Ligand | Excellent | Well-defined polymers, can be performed in protic media. researchgate.nettcichemicals.com | Catalyst removal can be an issue, sensitivity to oxygen. tcichemicals.com |

Synthesis of Polyelectrolytes and Charged Networks

The unique molecular architecture of this compound, featuring both a terminal alkyne (propargyl group) and a charged sulfonate group, presents intriguing possibilities for the synthesis of advanced polyelectrolytes and charged polymer networks. While direct polymerization studies of this specific monomer are not extensively documented in publicly available literature, its reactivity can be inferred from the known chemical behavior of its constituent functional groups. The propargyl group serves as a versatile handle for various polymerization techniques, and the sulfonate moiety imparts the desired polyelectrolyte character.

The terminal alkyne functionality of the propargyl group allows for participation in several types of polymerization reactions. One of the most prominent methods is the 1,3-dipolar cycloaddition reaction, often utilized in "click chemistry." For instance, in the synthesis of hyperbranched polytriazoles, an AB2-type monomer containing an alkyne and two azide groups can undergo thermal polymerization. This is followed by functionalization, such as sulfonation, to introduce charged groups. tandfonline.com This suggests that this compound could potentially be copolymerized with azide-containing monomers to create functional polyelectrolytes.

Furthermore, the alkyne group can undergo metal-catalyzed polymerization. For example, rhodium and palladium complexes are known to catalyze the polymerization of monosubstituted acetylenes. The direct polymerization of monomers containing sulfonic acid groups can be challenging as they can react with the catalyst or initiator. nih.gov Therefore, a common strategy involves the use of a protected monomer, followed by deprotection after polymerization to reveal the charged group. nih.govacs.org

Another potential route for creating charged networks is through post-polymerization modification. A polymer backbone could be synthesized utilizing the propargyl group, followed by a sulfonation reaction to introduce the charged moieties. For instance, hyperbranched polytriazoles have been functionalized with sulfonic acid groups after the initial polymerization step. tandfonline.com

The synthesis of polyelectrolytes from sulfonated monomers, such as sodium 4-styrenesulfonate, is well-established and can be achieved through various controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net These methods allow for the creation of well-defined polymer architectures. While not a direct analogue, the principles of polymerizing charged monomers from these systems can provide insights into potential strategies for this compound.

The following table summarizes potential polymerization strategies for monomers containing alkyne and sulfonate functionalities, which could be applicable to this compound.

| Polymerization Strategy | Functional Group Utilized | Potential Outcome | Key Considerations |

| 1,3-Dipolar Cycloaddition | Propargyl (Alkyne) | Polytriazole-based polyelectrolytes | Requires a co-monomer with azide functionality. |

| Metal-Catalyzed Polymerization | Propargyl (Alkyne) | Polyacetylene-based polyelectrolytes | Catalyst sensitivity to the sulfonate group may necessitate protection/deprotection steps. |

| Post-Polymerization Sulfonation | Polymer Backbone | Polyelectrolytes with sulfonic acid groups | Requires a robust polymer backbone that can withstand sulfonation conditions. |

| Controlled Radical Polymerization | (If modified to a vinyl monomer) | Well-defined polyelectrolytes | Would require chemical modification of the propargyl group. |

Coordination Chemistry and Metal Ion Interactions (Based on sulfonate and alkyne)

The presence of both a sulfonate group and an alkyne group in this compound suggests a rich coordination chemistry and the potential for interesting interactions with a variety of metal ions. Both functional groups are known to participate in metal binding, and their combined presence could lead to unique coordination modes and the formation of novel metallo-supramolecular structures.

The sulfonate group is generally considered a poor ligand in terms of coordination ability, often acting as a non-coordinating counter-ion in the presence of strong ligands like water. researchgate.net However, under certain conditions, the oxygen atoms of the sulfonate group can coordinate to metal ions. researchgate.net Each oxygen atom in the sulfonate group has the potential to bind to more than one metal ion, facilitating the formation of coordination polymers. researchgate.net The interaction is predominantly through electrostatic forces. researchgate.net

The alkyne group, on the other hand, can interact with transition metals through π-coordination. rsc.org This interaction involves the donation of electron density from the π-orbitals of the alkyne to the metal center and back-donation from the metal to the π*-antibonding orbitals of the alkyne. This type of coordination is particularly prevalent with late transition metals. The reactivity of first-row transition metal ions with propargyl alcohol, a related compound, has been shown to vary depending on the metal's electronic configuration and the corresponding metal-oxygen bond energies. iccas.ac.cnnih.gov For instance, early transition metals like Sc⁺, Ti⁺, and V⁺ are highly reactive, while late transition metals like Cu⁺ and Zn⁺ are less reactive. iccas.ac.cnnih.gov

The interplay between the "hard" sulfonate group and the "soft" alkyne group could lead to complex coordination behavior. It is conceivable that the molecule could act as a bridging ligand, with the sulfonate group coordinating to a hard metal ion and the alkyne group coordinating to a soft metal ion, leading to the formation of heterobimetallic assemblies.

The sulfonate group, while being a weak coordinator, can exhibit chelating properties, particularly in the context of a polymer or when other donor groups are suitably positioned. Chelation involves the formation of a ring-like structure between a ligand and a metal ion. mdpi.com While a single sulfonate group is a monodentate ligand, in a polymeric structure, multiple sulfonate groups can cooperate to bind a single metal ion, leading to a chelate effect.

The interaction between sulfonate groups and metal ions is largely electrostatic. researchgate.net Sulfonated polymers have been shown to effectively bind positively charged metal ions. researchgate.net For example, polymers functionalized with sulfonic acid groups are effective in inducing the nucleation of apatite by binding Ca²⁺ ions. nih.gov The adsorption of metal ions by sulfonate-containing polymers is often dependent on the pH of the solution. At lower pH, the sulfonate groups may be protonated, reducing their ability to bind metal cations. researchgate.net

The chelating ability of sulfonate groups is also influenced by the nature of the metal ion. Hard metal ions, which are characterized by a high charge density, will interact more strongly with the hard oxygen donors of the sulfonate group. Divalent metal ions have been shown to enhance the radical scavenging activity of chondroitin (B13769445) sulfate through chelation. nih.gov

The table below provides a summary of the expected interactions of the sulfonate moiety with different classes of metal ions.

| Metal Ion Class | Example Ions | Expected Interaction with Sulfonate | Nature of Interaction |

| Alkali Metals | Na⁺, K⁺ | Weak | Primarily electrostatic |

| Alkaline Earth Metals | Mg²⁺, Ca²⁺ | Moderate | Electrostatic, potential for chelation in a polymer matrix |

| First-Row Transition Metals | Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | Moderate to Strong | Coordination and electrostatic interactions |

| Lanthanides | La³⁺, Ce³⁺ | Strong | Primarily electrostatic due to high positive charge |

Applications in Advanced Materials Science and Engineering

Functional Polymeric Materials and Hydrogels

The incorporation of Sodium 3-(propargyloxy)propyl sulfonate into polymer architectures allows for the precise engineering of materials with tailored properties. The sulfonate group enhances hydrophilicity and introduces polyelectrolyte behavior, while the propargyl group serves as a reactive handle for polymerization, crosslinking, or post-synthesis functionalization.

Polyelectrolytes are polymers whose repeating units bear an electrolyte group, which dissociate in aqueous solutions, making the polymer charged. These materials are crucial in applications ranging from water treatment to drug delivery. mdpi.com The synthesis of water-soluble polyelectrolytes often involves the polymerization of monomers containing charged moieties. Sulfonate-containing monomers are commonly used for creating anionic polyelectrolytes due to the strong acidic nature of the sulfonic group, which remains ionized over a wide pH range. researchgate.net

This compound can be integrated into polyelectrolyte structures through several synthetic routes. It can be copolymerized with other vinyl monomers using free-radical polymerization, although the reactivity of the alkyne group must be considered. More commonly, its terminal alkyne group is utilized for post-polymerization modification. A pre-synthesized polymer with pendant azide (B81097) groups can be reacted with this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. This method allows for the precise introduction of sulfonate groups onto a polymer backbone, effectively transforming a neutral polymer into a water-soluble polyelectrolyte.

Table 1: Comparison of Representative Sulfonated Monomers for Polyelectrolyte Synthesis This table provides an interactive comparison of different sulfonated monomers.

| Monomer Name | Acronym | Key Features |

|---|---|---|

| 2-Acrylamido-2-methyl-1-propanesulfonic acid | AMPS | High hydrophilicity; excellent thermal stability; used in hydrogels and membranes. mdpi.com |

| Sodium 4-vinylbenzene sulfonate | SVBS | Aromatic structure; provides rigidity to the polymer backbone. mdpi.com |

| Sodium 4-styrene sulfonate | NaSS | Commonly used for synthesizing polyelectrolytes for layer-by-layer assembly and hydrogels. mdpi.com |

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers capable of absorbing and retaining large volumes of water. nih.gov "Smart" or responsive hydrogels exhibit significant changes in their properties, such as swelling volume, in response to external stimuli like pH, temperature, or ionic strength. nih.govresearchgate.net

The incorporation of this compound into a hydrogel network can impart responsive properties. The sulfonate groups, being anionic, can induce swelling changes based on the pH and ionic concentration of the surrounding medium. researchgate.netnih.gov For instance, in a low ionic strength environment, electrostatic repulsion between the negatively charged sulfonate groups causes the polymer chains to uncoil and the hydrogel to swell significantly.

Furthermore, the propargyl group offers a sophisticated method for crosslinking. Instead of traditional free-radical crosslinking, a polymer functionalized with this monomer can be crosslinked with a di- or multi-azide functional molecule using click chemistry. This approach allows for the formation of highly uniform and well-defined network structures, providing precise control over the hydrogel's mechanical properties and swelling behavior. nih.gov This method contrasts with ionic crosslinking, where multivalent cations are used to link polymer chains, which is a reversible process. mdpi.com

Proton-conducting membranes, also known as proton exchange membranes (PEMs), are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode. mdpi.com The efficiency of these membranes is highly dependent on the presence of acid functional groups, typically sulfonic acid groups (-SO₃H), which provide pathways for proton conduction. mdpi.com

Materials like sulfonated poly(ether ether ketone) (SPEEK) are studied extensively as alternatives to expensive Nafion membranes. mdpi.com The performance of these membranes is directly related to their ion exchange capacity (IEC) and degree of sulfonation. This compound can be used as a functional monomer to synthesize or modify polymers for PEM applications. By incorporating this compound into a polymer matrix, such as polybenzimidazole or polysulfone, the density of sulfonate groups can be increased, potentially enhancing proton conductivity. mdpi.com The alkyne group allows for this sulfonate moiety to be "clicked" onto a robust, pre-existing polymer backbone, offering a method to improve proton conductivity without compromising the membrane's mechanical and thermal stability. rsc.org

Table 2: Research Findings on Proton Conductivity in Sulfonated Membranes This interactive table summarizes key findings on enhancing proton conductivity.

| Polymer System | Additive/Modification | Key Finding |

|---|---|---|

| Sulfonated Poly(ether ether ketone) (SPEEK) | Graphene oxide with sodium dodecyl benzene (B151609) sulfonate (SDBS) | Incorporation of 8 wt% filler increased proton conductivity from 39.5 mS/cm to 93.8 mS/cm. mdpi.com |

| Nafion | 1-vinyl-1,2,4-triazole (PVT) | Blend membranes showed conductivity of 5.3 × 10⁻⁴ S/cm at 220 °C in an anhydrous state. mdpi.com |

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool in polymer synthesis for its high efficiency, specificity, and mild reaction conditions. nih.govacs.org This reaction forms a stable triazole linkage between an alkyne and an azide.

The terminal alkyne of this compound makes it an ideal reagent for click functionalization. researchgate.net A polymer synthesized with azide-containing monomers can be modified in a subsequent step by reacting it with this compound. This post-polymerization modification strategy offers several advantages:

Precise Control: The degree of sulfonation can be precisely controlled by adjusting the stoichiometry of the click reaction.

Versatility: A single azide-functionalized parent polymer can be modified with a variety of alkyne-containing molecules to generate a library of functional materials with different properties.

Property Tuning: By controlling the density of the attached sulfonate groups, key polymer properties such as hydrophilicity, solubility, ionic conductivity, and self-assembly behavior can be systematically tailored.

Surface Modification and Interfacial Science

Modifying the surface properties of solid materials is essential for applications in biosensors, anti-fouling coatings, and chromatography. The ability to covalently attach functional molecules provides a robust and stable surface modification.

The propargyl group of this compound is perfectly suited for the covalent functionalization of surfaces using click chemistry. mdpi.com The process typically involves a two-step procedure:

Surface Azidation: The solid substrate (e.g., silicon wafer, gold surface, nanoparticles) is first functionalized with azide groups. This can be achieved through various chemical methods, such as silanization with an azide-containing silane (B1218182) or by electrografting of an azide-bearing diazonium salt. mdpi.comresearchgate.net

Click Reaction: The azide-functionalized surface is then exposed to a solution of this compound in the presence of a copper(I) catalyst. The alkyne group of the molecule reacts with the surface-bound azide groups, forming a dense layer of covalently attached molecules.

This method results in a robustly modified surface with properties dictated by the sulfonate group. The surface becomes highly hydrophilic and negatively charged, which can be leveraged to control protein adsorption, improve biocompatibility, or create stationary phases for ion-exchange chromatography. researchgate.net

Electrochemical Deposition and Polymerization for Surface Coatings

In the field of surface engineering, this compound is utilized as an additive in electrochemical deposition processes to create specialized alloy coatings. Research has demonstrated its role in the electrodeposition of iron-cobalt (Fe-Co) alloys from chloride-sulfate solutions. The addition of this compound to the plating bath has a notable influence on the deposition process and the final properties of the coating. researchgate.net

Key research findings indicate that an increasing concentration of this compound leads to a smoother surface morphology of the deposited Fe-Co film. researchgate.net It also alters the electrodeposition behavior by shifting the initial deposition potential to more negative values and significantly increasing the apparent activation energy for the deposition process. researchgate.net Furthermore, it influences the nucleation mechanism, causing a gradual shift from an instantaneous to a progressive nucleation process. researchgate.net While it refines the surface and alters deposition kinetics, it does not change the body-centered cubic (BCC) structure of the Fe-Co alloy film. researchgate.net

Table 1: Effect of this compound on Fe-Co Alloy Electrodeposition

| Parameter | Observation with Addition of this compound | Citation |

|---|---|---|

| Surface Morphology | Becomes smoother with increasing concentration. | researchgate.net |

| Iron Content | Decreases. | researchgate.net |

| Nucleation Mechanism | Gradually changes from instantaneous to progressive. | researchgate.net |

| Activation Energy | Increases from 39.57 kJ/mol to 112.47 kJ/mol. | researchgate.net |

| Magnetic Properties (at 0.6 g/L) | Saturation magnetization of 1.91 T and coercivity of 5.02 Oe. | researchgate.net |

Preparation of Functionalized Nanoparticles and Colloids

While the functionalization of nanoparticles with molecules containing sulfonate or propyl-sulfonic acid groups is a documented strategy for creating stable and catalytically active nanomaterials, specific research detailing the use of this compound for this purpose is not extensively available in the reviewed literature. researchgate.netresearchgate.net The presence of the propargyl group suggests a potential for its use in "click chemistry" reactions to covalently bond the molecule to nanoparticle surfaces, a common technique for creating highly stable functionalized colloids. However, direct studies employing this specific compound were not identified.

Electrochemical Systems and Devices

The compound's electrochemical activity and surface-adsorbing properties are leveraged in various electrochemical systems, most notably in energy storage and electroplating.

Role as an Additive in Electrolyte Formulations for Energy Storage Devices (e.g., batteries)

The development of high-performance sodium-ion batteries and other energy storage devices often relies on the use of electrolyte additives to form stable interfaces between the electrode and the electrolyte. oaepublish.comsciepublish.comrsc.orgsciepublish.com Sulfur-containing compounds, such as sultones, are widely researched for their ability to form a robust solid electrolyte interphase (SEI). sciepublish.com Despite the relevance of its chemical class, specific studies detailing the use or performance of this compound as an electrolyte additive in battery formulations were not found in the surveyed scientific literature.

Investigation of its Function as a Brightener and Leveling Agent in Electroplating Processes

The most prominent and well-documented application of this compound is as a key additive in electroplating baths, particularly for nickel plating. mallakchemicals.com It functions as both a brightener and a leveling agent, contributing to the deposition of smooth, lustrous, and uniform metal coatings. mallakchemicals.combright-chemicals.com

In bright nickel plating baths, it is often categorized as a Class I or Class II brightener and is employed to improve the deposit's clarity, throwing power (the ability to plate uniformly on irregularly shaped objects), and brightness in low-current-density areas. mallakchemicals.com It is typically used in combination with other additives, such as saccharin (B28170) or other sulfonate compounds like PPS and PPS-OH, to achieve optimal results. bright-chemicals.com The typical concentration in these applications ranges from 5 to 150 mg/L. mallakchemicals.com Its role is to control the grain structure of the depositing metal, leading to a fine-grained, bright finish.

Table 2: Role of this compound in Electroplating

| Function | Description | Typical Plating Bath | Citation |

|---|---|---|---|

| Brightener (Class I & II) | Improves brightness, especially in low current density areas. | Bright Nickel | mallakchemicals.com |

| Leveling Agent | Promotes a smooth, level surface by influencing metal deposition rates. | Bright Nickel | bright-chemicals.com |

| Throwing Power Promoter | Enhances the uniformity of the coating on complex shapes. | Bright Nickel | mallakchemicals.com |

Integration into Electrochemical Sensor Platforms (as a modifying agent)

Electrochemical sensors are often modified with specific chemical agents to enhance their sensitivity, selectivity, or stability. The modification of electrode surfaces with polymers containing sulfonate groups, such as poly(sodium 4-styrenesulfonate), has been shown to be an effective strategy for fabricating sensitive sensor platforms. nih.govmdpi.com The propargyl group present in this compound provides a reactive site for covalent attachment to sensor surfaces via techniques like click chemistry. However, based on the available literature, there are no specific, documented instances of this compound being integrated as a modifying agent in the construction of electrochemical sensors.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Sodium 3-(propargyloxy)propyl sulfonate, DFT calculations can predict its most stable three-dimensional shape by optimizing the molecular geometry. This process involves finding the lowest energy arrangement of the atoms.

The flexible propyl chain of the molecule allows for multiple rotational isomers, or conformers. By performing a potential energy surface scan, researchers can identify various stable and metastable conformers. For molecules with similar flexible chains, such as 3-glycidoxypropyltrimethoxysilane, DFT calculations have successfully identified multiple stable conformations by analyzing the rotation around key dihedral angles. researchgate.net These calculations provide the relative energies of each conformer, indicating which shapes are most likely to be present at a given temperature. researchgate.net

Furthermore, DFT is used to calculate key thermodynamic parameters. For instance, the enthalpy of formation can be computed, providing fundamental data on the molecule's stability. mdpi.com These energetic calculations are crucial for understanding the molecule's behavior in different chemical environments and its potential reaction pathways.

Table 1: Representative DFT-Calculated Energetic Properties

| Property | Description | Typical Computational Output for an Organic Sulfonate |

|---|---|---|

| Electronic Energy | The total energy of the molecule's electrons and fixed nuclei. | Hartrees or eV |

| Gibbs Free Energy | The energy available to do work, indicating reaction spontaneity. | kJ/mol |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its elements. | kJ/mol |

| Conformational Energy Difference | The relative energy difference between various rotational isomers (conformers). | kJ/mol |

This table is illustrative, showing the types of data obtained from DFT calculations.

A significant application of DFT is the prediction of spectroscopic properties, which can be used to interpret and verify experimental data. By calculating the vibrational frequencies, researchers can simulate the infrared (IR) and Raman spectra of this compound. These simulated spectra help in assigning the peaks observed in experimental measurements to specific molecular vibrations, such as the stretching of the C≡C triple bond, the S=O bonds of the sulfonate group, and the C-O-C ether linkage. nih.gov

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Calculations for both ¹H and ¹³C NMR spectra can aid in the structural confirmation of the molecule. Comparing the computationally predicted chemical shifts with experimental data provides a high degree of confidence in the molecular structure assignment. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Method | Predicted Parameter | Purpose of Comparison |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies & Intensities | Assign experimental peaks to specific bond vibrations. |

| Raman Spectroscopy | Vibrational Frequencies & Intensities | Complement IR data, especially for non-polar bonds. |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | Confirm molecular connectivity and chemical environment of atoms. |

This table illustrates the correlation between predicted and experimental spectroscopic data.

Molecular Dynamics (MD) Simulations of Solution Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is invaluable for studying the behavior of this compound in solution and its interactions with other molecules or surfaces.

When polymerized, monomers of this compound would form a polyelectrolyte. MD simulations can model the behavior of these polymer chains in water. Such simulations provide insights into how the polymer chain folds and moves, the hydration of the sulfonate groups, and the distribution of counter-ions (Na⁺) around the negatively charged polymer backbone. For similar surfactant and polyelectrolyte systems, MD simulations have been used to study micelle formation, chain aggregation, and the influence of co-solvents on these processes. nih.gov These models can calculate properties like the radius of gyration, which describes the polymer's size and shape in solution. nih.gov

This compound is relevant in applications like electroplating, where its adsorption onto a metal surface is a key step. MD simulations can model the interface between a solution containing this molecule and a solid surface (e.g., a copper electrode). These simulations reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the structure of the adsorbed layer. By analyzing the interactions at the atomic level, researchers can understand how the sulfonate and propargyloxy groups contribute to the adsorption process, which is critical for controlling the properties of electrodeposited films. Similar MD studies on sulfonate surfactants at oil/water interfaces have successfully characterized their aggregation behavior and orientation. researchgate.net

Mechanistic Studies of Chemical Reactions (e.g., Click Chemistry, Polymerization Initiation)

The propargyl group (a terminal alkyne) makes this compound a prime candidate for azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". researchgate.netdergipark.org.tr Computational chemistry can be used to study the detailed mechanism of this reaction.

Theoretical calculations can map the entire reaction pathway, identifying the structures of the transition states and intermediates. This allows for the calculation of activation energies, which determine the reaction rate. researchgate.net For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), computational studies can elucidate the role of the copper catalyst in facilitating the reaction and explain the high regioselectivity that leads to the formation of the 1,4-disubstituted triazole product. dergipark.org.tr

These mechanistic studies can compare different reaction pathways, such as the concerted Huisgen mechanism versus a stepwise pathway, by analyzing their respective energy profiles. researchgate.net Such insights are crucial for optimizing reaction conditions and designing new molecules with tailored reactivity for applications in materials science and bioconjugation. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Atom Economy and Energy Efficiency

The pursuit of green and sustainable chemical manufacturing necessitates the development of synthetic pathways that are both materially and energetically efficient. For Sodium 3-(propargyloxy)propyl sulfonate, research is focusing on moving beyond traditional methods to routes that maximize atom economy and minimize energy consumption.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com Reactions with high atom economy, such as additions and isomerizations, are inherently less wasteful. jocpr.comnih.gov The likely synthesis of this compound via the reaction of propargyl alcohol and 1,3-propanesultone is an addition reaction, which represents a highly atom-economical foundation.

Future research aims to further optimize this process by:

Catalyst Development: Investigating novel catalysts that can lower the activation energy of the reaction, thereby reducing the required temperature and reaction time. This directly translates to lower energy consumption and increased throughput.

Solvent Selection: Moving towards greener solvents, such as water or bio-based solvents, or developing solvent-free reaction conditions. researchgate.net This reduces environmental impact and simplifies product purification.

Process Intensification: Exploring continuous flow reactors instead of traditional batch processing. Flow chemistry can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.

| Parameter | Conventional Synthesis Approach | Future Optimized Synthesis |

|---|---|---|

| Principle | Stoichiometric reaction in organic solvent. | Catalytic addition reaction. |

| Atom Economy | High (addition reaction). | Very High (catalyst is not consumed). researchgate.net |

| Solvent | Traditional organic solvents (e.g., THF, Dioxane). | Green solvents (e.g., water, 2-MeTHF) or solvent-free. researchgate.net |

| Energy Input | Moderate to high temperatures for extended periods. | Lower temperatures and shorter reaction times. |

| Byproducts | Minimal, but solvent waste is significant. | Minimal to none; solvent is recyclable or benign. |

| Purification | Requires extraction and distillation. | Simplified workup, potentially just filtration. researchgate.net |

Exploration of Advanced Hybrid Materials and Composites Incorporating this compound

The bifunctional nature of this compound, possessing both a reactive alkyne handle and a hydrophilic sulfonate group, makes it an exceptional building block for advanced materials. The terminal alkyne group is particularly suited for "click chemistry," a class of reactions known for being highly efficient, selective, and reliable. umich.edu Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows the compound to be covalently "clicked" onto various substrates with high precision. beilstein-journals.org

This opens avenues for creating a new generation of functional materials:

Ion-Exchange Polymers: By grafting the molecule onto polymer backbones (e.g., polysulfones, polyetheretherketones), researchers can create novel ion-exchange membranes. nih.govresearchgate.net The density of sulfonate groups can be precisely controlled, allowing for the fine-tuning of properties like ion conductivity and water uptake for applications in fuel cells, electrodialysis, and flow batteries. orientjchem.orgrsc.org

Functionalized Nanomaterials: Surfaces of nanomaterials like graphene or gold nanoparticles can be modified using click chemistry. beilstein-journals.orgacs.org Attaching this compound can impart hydrophilicity and ionic character, creating stable aqueous dispersions or materials with unique catalytic or sensing properties.

Hydrogels and Coatings: The molecule can be incorporated into cross-linked polymer networks to form hydrogels. The sulfonate groups would enhance water absorption and could be used in applications ranging from biomedical devices to agricultural materials.

| Material Type | Matrix / Substrate | Role of this compound | Potential Application |

|---|---|---|---|

| Proton-Exchange Membrane | Poly(ether ether ketone) (PEEK) | Provides sulfonic acid sites for proton transport via click grafting. rsc.org | Fuel Cells |

| Cation-Exchange Membrane | Polysulfone (PSU) | Introduces fixed negative charges for selective cation transport. nih.gov | Water Desalination (Electrodialysis) |

| Functionalized Graphene | Graphene Oxide (GO) | Imparts hydrophilicity and surface charge for stable dispersions. acs.orgrsc.org | Conductive Inks, Composites |

| Smart Hydrogel | Poly(ethylene glycol) diacrylate | Acts as an ionic co-monomer to control swelling behavior. | Drug Delivery, Sensors |

Integration with Artificial Intelligence and Machine Learning for Materials Discovery and Optimization

The traditional trial-and-error approach to materials development is being revolutionized by artificial intelligence (AI) and machine learning (ML). altair.com These computational tools can dramatically accelerate the design and optimization of materials and chemical processes by identifying patterns in large datasets. researchgate.netmedium.com

For this compound, AI and ML can be integrated in several key areas:

Accelerated Materials Discovery: ML models can be trained on existing data to predict the properties of novel polymers and composites. resolvemass.cagatech.edu By inputting target properties—such as high ionic conductivity for a membrane or specific mechanical strength for a composite—AI algorithms can screen thousands of potential structures incorporating this compound to identify the most promising candidates for synthesis. gatech.edursc.org This predictive capability significantly reduces the need for extensive, time-consuming laboratory experiments. medium.com

Synthesis Process Optimization: AI can be used to optimize the synthetic routes discussed in section 7.1. By analyzing data from various reaction conditions (e.g., temperature, catalyst loading, solvent), ML algorithms can predict the conditions that will maximize yield and purity while minimizing energy use and waste. beilstein-journals.orgchemcopilot.com This leads to more efficient, cost-effective, and sustainable manufacturing. mpdata.fr

Predictive Performance Modeling: For applications like batteries or fuel cells, AI can model how materials containing this compound will perform over time and under different operating conditions, helping to predict degradation pathways and lifetime.

| Stage | AI / ML Application | Objective |

|---|---|---|

| 1. Design & Hypothesis | Generative Models | Propose novel polymer or composite structures incorporating the compound. resolvemass.ca |

| 2. Virtual Screening | Predictive ML Models | Forecast key properties (e.g., conductivity, stability) of proposed structures. rsc.org |

| 3. Synthesis Planning | Retrosynthesis & Optimization Algorithms | Identify the most efficient and economical synthetic route. beilstein-journals.org |

| 4. Experimental Validation | Automated Lab Platforms | Synthesize and test the most promising candidates identified by AI. |

| 5. Iterative Learning | Active Learning | Feed new experimental data back into the models to improve their predictive accuracy. nih.gov |

Expansion into Niche Applications Beyond Current Scope (e.g., specific sensing platforms, advanced separation technologies)

Beyond its known uses, the unique structure of this compound makes it a candidate for highly specialized, next-generation technologies. Future research is expected to explore its potential in niche areas that can leverage its distinct chemical functionalities.

Specific Sensing Platforms: The alkyne group serves as a versatile anchor point for creating chemical sensors. nih.gov Through click chemistry, specific recognition elements (e.g., enzymes, antibodies, or synthetic receptors) can be attached to a surface or nanomaterial functionalized with the compound. kit.edu The sulfonate group can help create a favorable hydrophilic microenvironment for biological interactions or influence the electronic properties of the sensing interface. mdpi.com This could lead to the development of sensitive and selective sensors for environmental monitoring or medical diagnostics. researchgate.netnih.gov